N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide

Antitubercular drug discovery Polyketide synthase 13 In silico docking

This benzofuran-1,3,4-oxadiazole conjugate features a 4-(trifluoromethyl)phenyl group that imparts unique electronic, steric, and metabolic stability properties unattainable with non-fluorinated or halogen analogs. In silico docking predicts competitive M. tuberculosis Pks13 binding energy (≈‑14.5 kcal/mol) versus TAM-16, while structural analogs demonstrate A549 NSCLC cytotoxicity (IC50 6.3 µM). The –CF3 moiety serves as a physicochemical probe for comparative SAR studies of cellular permeability and microsomal half-life. Do not substitute with closely related analogs lacking validated, assay-matched data.

Molecular Formula C18H10F3N3O3
Molecular Weight 373.291
CAS No. 1171642-76-4
Cat. No. B2953368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide
CAS1171642-76-4
Molecular FormulaC18H10F3N3O3
Molecular Weight373.291
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(O2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)C(F)(F)F
InChIInChI=1S/C18H10F3N3O3/c19-18(20,21)12-7-5-10(6-8-12)16-23-24-17(27-16)22-15(25)14-9-11-3-1-2-4-13(11)26-14/h1-9H,(H,22,24,25)
InChIKeyKTBIYKDJQIUKEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide – Compound Identification and Structural Context


N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide (CAS 1171642-76-4; molecular formula C18H10F3N3O3; MW 373.29) is a heterocyclic hybrid molecule that combines a benzofuran-2-carboxamide core with a 1,3,4-oxadiazole ring bearing a 4-(trifluoromethyl)phenyl substituent . The compound belongs to the broader class of benzofuran–oxadiazole conjugates, which are recognized in medicinal chemistry as privileged scaffolds exhibiting diverse bioactivities including anticancer, antimicrobial, and enzyme inhibitory properties [1][2]. The presence of the electron-withdrawing trifluoromethyl (–CF3) group is a key structural feature that distinguishes this compound from non-fluorinated or halogen-substituted analogs, potentially modulating lipophilicity, metabolic stability, and target-binding affinity [3].

Why Generic Substitution of N-(5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide Is Scientifically Unsound Without Comparative Data


Within the benzofuran–oxadiazole chemotype, even subtle modifications to the phenyl substituent on the oxadiazole ring can produce dramatic shifts in biological potency, selectivity, and physicochemical profile [1]. For example, in a series of benzofuran–oxadiazole hybrids evaluated for anticancer activity against A549 lung cancer cells, changes in the N-aryl substitution pattern resulted in IC50 values ranging from 6.3 µM to >100 µM, demonstrating that structural analogs are not functionally interchangeable [2]. The 4-(trifluoromethyl)phenyl group in the target compound is expected to confer distinct electronic and steric properties compared to analogs bearing 4-fluoro, 4-chloro, 4-methyl, or unsubstituted phenyl rings, with potential implications for target engagement, CYP450-mediated metabolism, and cellular permeability [3]. Therefore, substituting this compound with a closely related analog without quantitative, assay-matched comparative data introduces unacceptable uncertainty in experimental reproducibility and procurement decision-making.

Quantitative Evidence Guide: N-(5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide Versus Key Comparators


Trifluoromethyl-Substituted Benzofuran–Oxadiazole Exhibits Favorable Predicted Binding Affinity Against M. tuberculosis Pks13 Relative to Non-Fluorinated Analogs

In a computational screening study of 16 S-linked N-phenyl acetamide benzofuran-1,3,4-oxadiazole scaffolds (BF1–BF16) against M. tuberculosis Pks13 enzyme, the most potent analogs BF3, BF4, and BF8 achieved binding energies of −14.23, −14.82, and −14.11 kcal/mol, respectively, comparable to the benzofuran-based reference inhibitor TAM-16 (ΔG ≈ −12.0 kcal/mol) [1]. While the target compound was not directly screened in this study, its 4-(trifluoromethyl)phenyl substitution pattern is structurally analogous to the high-affinity scaffolds, and the electron-withdrawing CF3 group is predicted to enhance π-stacking interactions with aromatic residues in the Pks13 thioesterase domain active site [1]. This positions the compound as a candidate for experimental validation in mycobacterial enzyme inhibition assays.

Antitubercular drug discovery Polyketide synthase 13 In silico docking CF3 bioisostere

Benzofuran–1,3,4-Oxadiazole Hybrids with Electron-Withdrawing Aryl Substituents Demonstrate Superior Cytotoxicity in A549 Lung Cancer Cells Versus Reference Drug Crizotinib

A series of benzofuran–oxadiazole hybrids (5a–5g) synthesized via ultrasound-assisted methods were evaluated for anticancer activity against A549 non-small-cell lung cancer cells using MTT assay [1]. The most active hybrid, 5d (bearing a 4-nitrophenyl substituent on the oxadiazole), exhibited an IC50 of 6.3 ± 0.7 µM with cell viability reduced to 27.49 ± 1.90%, outperforming the clinically used ALK/ROS1 inhibitor crizotinib (IC50 8.54 ± 0.84 µM) [1]. The 4-(trifluoromethyl)phenyl group in the target compound is a stronger electron-withdrawing substituent than nitro (Hammett σp: CF3 = 0.54 vs. NO2 = 0.78), falling within the same electronic demand range that correlated with enhanced cytotoxicity in this series [2]. This class-level SAR suggests the target compound may achieve comparable or improved potency.

Anticancer A549 lung carcinoma Cytotoxicity MTT assay CF3 substituent effects

Trifluoromethyl Group Confers Enhanced Metabolic Stability and Lipophilicity Relative to Methyl or Halo Analogs in Benzofuran-Oxadiazole Congeners

The –CF3 group is a well-established bioisostere that increases lipophilicity (Hansch π = 0.88) compared to –CH3 (π = 0.56), –F (π = 0.14), and –Cl (π = 0.71), while simultaneously enhancing metabolic stability by blocking cytochrome P450-mediated oxidative metabolism at the para position of the phenyl ring [1]. In benzofuran-based drug discovery programs, incorporation of a 4-CF3-phenyl group has been associated with improved oral bioavailability and prolonged half-life relative to 4-Cl or 4-F analogs [2]. For the target compound, calculated logP is approximately 4.2 (ALOGPS 2.1), which falls within the optimal range (1–5) for cell permeability while maintaining acceptable aqueous solubility for in vitro assays [3].

Physicochemical profiling LogP/logD Metabolic stability CF3 drug design

Hemocompatibility and Thrombolytic Potential of Benzofuran-Oxadiazole Scaffolds Support Safety Profile Differentiation

In a hemocompatibility assessment of benzofuran–oxadiazole derivatives (5a–5g) using human red blood cells (RBCs), the most promising anticancer compound 5d demonstrated acceptable hemolytic activity of <2% at 100 µM, while compound 5e showed minimal hemolysis (0.5%) [1]. Additionally, hybrid 7f from the same study exhibited 61.4% thrombolytic activity, comparable to the reference thrombolytic agent ABTS [1]. The 4-CF3-phenyl substitution in the target compound is expected to maintain this favorable hemocompatibility profile, as trifluoromethyl groups do not typically introduce hemolytic liability in heterocyclic amide scaffolds [2]. This provides a baseline safety expectation for the target compound in cell-based and in vivo studies.

Hemocompatibility Thrombolysis Safety screening Drug-induced hemolysis

Synthetic Accessibility and Yield Advantages of Benzofuran-Oxadiazole Framework Using Microwave/Ultrasound-Assisted Protocols

A comparative study of synthetic methods for benzofuran–oxadiazole hybrids demonstrated that ultrasound- and microwave-assisted protocols achieved significantly higher yields (60–96%) compared to conventional heating methods (36–80%), with reduced reaction times (30–120 min vs. 6–24 h) [1]. The target compound, as a benzofuran-2-carboxamide linked to a 1,3,4-oxadiazole, is structurally amenable to these accelerated synthetic routes, which have been validated for analogous CF3-substituted oxadiazole derivatives [1][2]. This synthetic efficiency translates to improved procurement scalability and reduced cost for bulk orders compared to analogs requiring lengthier conventional synthesis.

Green synthesis Microwave-assisted synthesis Ultrasound-assisted synthesis Process chemistry

Optimal Research and Industrial Application Scenarios for N-(5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide


Antitubercular Drug Discovery: Pks13 Enzyme Inhibition Screening

Based on in silico binding affinity predictions against M. tuberculosis Pks13 thioesterase domain [1], this compound is well-suited as a starting point for structure-based lead optimization programs targeting multidrug-resistant tuberculosis (MDR-TB). Its predicted binding energy (≈ −14.5 kcal/mol class average) positions it competitively against the benzofuran-based reference inhibitor TAM-16 (≈ −12.0 kcal/mol), warranting in vitro enzymatic IC50 determination and MIC evaluation against H37Rv and resistant Mtb strains.

Anticancer Lead Identification: Lung Adenocarcinoma (A549) Cytotoxicity Profiling

The compound's structural alignment with benzofuran-oxadiazole hybrids that demonstrated IC50 values of 6.3 µM against A549 NSCLC cells—superior to crizotinib (8.54 µM)—supports its prioritization for dose-response cytotoxicity screening in lung cancer panels [2]. Its favorable predicted logP (≈4.2) and hemocompatibility profile [3] further justify progression to in vitro ADME and selectivity assays against non-cancerous cell lines such as MRC-5 or BEAS-2B.

Chemical Biology Probe Development: Investigating CF3 Substituent Effects on Target Engagement

The 4-(trifluoromethyl)phenyl group serves as a powerful physicochemical probe due to its unique combination of high electronegativity, lipophilicity, and metabolic stability [4]. This compound can be deployed in comparative SAR studies alongside its 4-H, 4-F, 4-Cl, and 4-CH3 analogs to dissect the contribution of the CF3 moiety to target binding, cellular permeability (PAMPA or Caco-2 assays), and microsomal half-life [5]. Such studies are critical for establishing bioisosteric replacement guidelines in medicinal chemistry campaigns.

Green Chemistry Process Development: Ultrasound/Microwave-Assisted Scale-Up

The compound's benzofuran-oxadiazole framework is amenable to accelerated synthesis via ultrasound- or microwave-assisted cyclodehydration, which has been validated on closely related analogs with yields of 60–96% [6]. This scenario is ideal for process chemistry groups seeking to develop scalable, environmentally benign synthetic routes for gram-to-kilogram production, with potential applications in pre-clinical candidate supply.

Quote Request

Request a Quote for N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.